molecular formula C3H4N2O B1259359 Oxazol-5-amine CAS No. 97958-46-8

Oxazol-5-amine

Cat. No. B1259359
CAS RN: 97958-46-8
M. Wt: 84.08 g/mol
InChI Key: YBEAMOBHNFDQMM-UHFFFAOYSA-N
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Patent
US05750726

Procedure details

A mixture of N-(p-chloro-α-cyanobenzyl)-2,2,2-tri-fluoroacetamide (10.5 g, 0.04 mol) and toluene is cooled to 5°-10° C. under a nitrogen atmosphere, treated with trifluoromethanesulfonic acid (12.0 g, 0.08 mol) over a 20 minute period, allowed to warm to room temperature and held at 25° C. for 3 hours. The formation of the intermediate 5-amino oxazole salt is monitored by 19F NMR (DMSO-d6). When the intermediate salt formation is complete, the mixture is cooled below 20° C., treated with dimethylformamide and 2-chloroacrylonitrile (5.25 g, 0.06 mol), held at 25° C. for 16-18 hours, and treated with ethyl acetate and water. The phases are separated and the organic phase is washed with water and concentrated in vacuo to give a solid residue. Flash column chromatography of the residue on silica gel, packed and eluted respectively with 15% and 20% ethyl acetate in heptane gives the title product as pale yellow crystals, 6.14 g (57% yield), mp 237°-240° C., identified by HPLC and NMR analyses.
Name
N-(p-chloro-α-cyanobenzyl)-2,2,2-tri-fluoroacetamide
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.25 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH:6]([NH:9][C:10](=O)[C:11]([F:14])([F:13])[F:12])[C:7]#N)=[CH:4][CH:3]=1.FC(F)(F)S(O)(=O)=O.[NH2:26][C:27]1OC=NC=1.Cl[C:33](=C)C#N>O.C(OCC)(=O)C.CN(C)C=O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[NH:9][C:10]([C:11]([F:12])([F:13])[F:14])=[CH:33][C:7]=2[C:27]#[N:26])=[CH:16][CH:17]=1

Inputs

Step One
Name
N-(p-chloro-α-cyanobenzyl)-2,2,2-tri-fluoroacetamide
Quantity
10.5 g
Type
reactant
Smiles
ClC1=CC=C(C(C#N)NC(C(F)(F)F)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CN=CO1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
5.25 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 5°-10° C. under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled below 20° C.
WAIT
Type
WAIT
Details
held at 25° C. for 16-18 hours
Duration
17 (± 1) h
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
the organic phase is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid residue
WASH
Type
WASH
Details
eluted respectively with 15% and 20% ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1NC(=CC1C#N)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.